![molecular formula C8H4BrNO2S B3085089 4-溴噻吩并[2,3-c]吡啶-2-羧酸 CAS No. 1151512-25-2](/img/structure/B3085089.png)

4-溴噻吩并[2,3-c]吡啶-2-羧酸

描述

4-Bromothieno[2,3-c]pyridine is a bicyclic heteroaromatic compound . It is often used in medicinal chemistry due to its well-defined structural features and the ability of the heteroatoms in the ring and of the delocalized electron system to form secondary interactions with the biological target of interest .

Synthesis Analysis

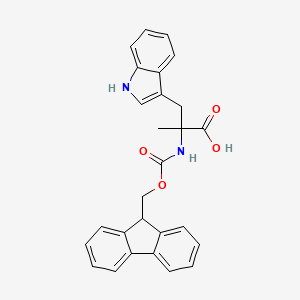

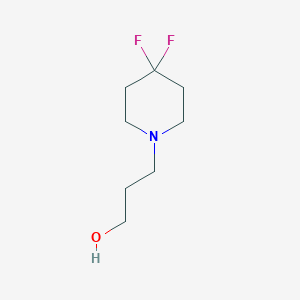

The synthesis of 4-Bromothieno[2,3-c]pyridine derivatives has been reported in several studies . For instance, one study described the synthesis of thieno[2,3-c]pyridine derived GRK2 inhibitors . The reaction was carried out starting from 4-bromothieno[2,3-c]pyridine-2-carboxylic acid .Molecular Structure Analysis

The molecular formula of 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid methyl ester, a derivative of 4-Bromothieno[2,3-c]pyridine, is C9H6BrNO2S . The molecular weight is 272.12 .Chemical Reactions Analysis

The chemical reactions involving 4-Bromothieno[2,3-c]pyridine are complex and can involve multiple steps . For example, in the synthesis of GRK2 inhibitors, the ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .科学研究应用

合成与药物发现

4-溴噻吩并[2,3-c]吡啶-2-羧酸及其衍生物主要用于合成复杂的化学结构。Lucas 等人 (2015) 证明了噻吩并[2,3-b]吡啶的区域选择性溴化,突出了 4-溴噻吩并[2,3-b]吡啶作为药物发现研究中构建模块的潜力 (Lucas et al., 2015)。这一过程促进了各种化合物的产生,可对其进行进一步研究以用于潜在的治疗应用。

噻吩并吡啶衍生物中的荧光行为

噻吩并吡啶衍生物中的荧光研究是另一个重要的应用。Toche 和 Chavan (2013) 合成了 4-杂原子-1-基-2-溴噻吩并[3,2-c]吡啶,并研究了给体-受体取代基对其吸收、发射特性和荧光量子产率的影响 (Toche & Chavan, 2013)。这些发现对材料科学有影响,特别是在开发用于各种应用的荧光材料方面。

抗肿瘤潜力

一个重要的研究领域涉及评估 4-溴噻吩并[2,3-c]吡啶-2-羧酸衍生物的抗肿瘤潜力。Queiroz 等人 (2011) 合成了甲基 3-氨基-6-[(杂环)芳基乙炔基]噻吩并[3,2-b]吡啶-2-羧酸盐,并评估了它们的肿瘤细胞生长抑制活性。他们发现某些衍生物显着改变了细胞周期分布并诱导了肿瘤细胞系中的细胞凋亡 (Queiroz et al., 2011)。这项研究为开发新的抗癌疗法开辟了道路。

杂环化合物的合成

该化合物还用于合成各种杂环化合物。Volochnyuk 等人 (2010) 通过酰基丙酮酸酯和富电子氨基杂环的康姆斯型反应,证明了合成一系列稠合吡啶-4-羧酸(包括噻吩并[2,3-b]吡啶)的方法 (Volochnyuk et al., 2010)。此类合成对药物化学和药物设计做出了重大贡献。

作用机制

Target of Action

The primary target of 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid is the G protein-coupled receptor kinase 2 (GRK2) . GRK2 plays a crucial role in regulating the sensitivity of G protein-coupled receptors, which are involved in various physiological processes.

Mode of Action

4-Bromothieno[2,3-c]pyridine-2-carboxylic acid interacts with its target, GRK2, by forming hydrogen bonds with the hinge region of the kinase . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .

Pharmacokinetics

Its molecular weight of 27212 suggests it may have good oral bioavailability, as molecules under 500 Daltons typically do.

Result of Action

The result of the action of 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid is the inhibition of GRK2 . This inhibition could potentially modulate the sensitivity of G protein-coupled receptors, affecting various physiological processes.

安全和危害

While specific safety and hazard information for 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid was not found, general precautions should be taken when handling this compound. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

The future directions for research on 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid and its derivatives are promising. They could serve as starting points for future drug discovery programs . For instance, a diverse collection of simple thieno[2,3-c]pyridine derivatives that could serve as starting points for future drug discovery programs have been prepared .

属性

IUPAC Name |

4-bromothieno[2,3-c]pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2S/c9-5-2-10-3-7-4(5)1-6(13-7)8(11)12/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKJZKJDJZNFMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=CN=CC(=C21)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001249994 | |

| Record name | 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromothieno[2,3-c]pyridine-2-carboxylic acid | |

CAS RN |

1151512-25-2 | |

| Record name | 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1151512-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[cyclopropyl(phenyl)methyl]-N-hydroxyformamide](/img/structure/B3085021.png)

![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate](/img/structure/B3085068.png)

![Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate](/img/structure/B3085115.png)